molecular formula C10H8N2O4 B6300415 alpha-Furil dioxime (beta- u- gamma form free);  97% CAS No. 23789-34-6

alpha-Furil dioxime (beta- u- gamma form free); 97%

Cat. No.: B6300415
CAS No.: 23789-34-6
M. Wt: 220.18 g/mol
InChI Key: RBOZTFPIXJBLPK-WGDLNXRISA-N
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Mechanism of Action

Alpha-Furil Dioxime, also known as Di-2-furylglyoxime or alpha-Furil dioxime (beta- u- gamma form free), is a compound with a molecular formula of C10H8N2O4 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.

Target of Action

Alpha-Furil Dioxime primarily targets transition metal ions, particularly nickel, copper, and iron . These metal ions play crucial roles in various biological processes, including respiration, biosynthesis, and metabolism .

Mode of Action

Alpha-Furil Dioxime interacts with its targets through chelate bonding. The compound has a pair of nitrogen atoms with lone pairs that can form a chelate bond with nickel . This interaction results in changes in the color of the sensor, which can be used for the detection of nickel .

Biochemical Pathways

For instance, nickel is involved in various biological processes, and any changes in its levels can have downstream effects .

Pharmacokinetics

Its molecular weight of 22018 and its structure may influence its bioavailability.

Result of Action

The molecular and cellular effects of Alpha-Furil Dioxime’s action primarily involve the detection of nickel. The compound’s interaction with nickel results in a color change, which can be used for the colorimetric determination of nickel .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Alpha-Furil Dioxime. For instance, the pH, ligand concentration, accumulation potential, accumulation time, scan rate, pulse height, and square wave frequency can affect the compound’s ability to detect nickel .

Chemical Reactions Analysis

Alpha-Furil dioxime undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetone, DMSO, and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Alpha-Furil dioxime has several scientific research applications, including:

Properties

IUPAC Name

(NZ)-N-[(2Z)-1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H/b11-9+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOZTFPIXJBLPK-WGDLNXRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C(=N\O)/C(=N/O)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Acros Organics MSDS]
Record name Furildioxime
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CAS No.

522-27-0
Record name Furildioxime
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Record name 1,2-Ethanedione, 1,2-di-2-furanyl-, 1,2-dioxime
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Record name Di-2-furylethanedione dioxime
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Record name FURILDIOXIME
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